2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid
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Overview
Description
2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a chlorophenoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3-chlorophenol with thiazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with a thiazole derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: A chiral phenoxy acid herbicide.
2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with similar structural features.
Uniqueness
2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H8ClNO3S |
---|---|
Molecular Weight |
269.70 g/mol |
IUPAC Name |
2-[(3-chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3S/c12-7-2-1-3-8(4-7)16-5-10-13-9(6-17-10)11(14)15/h1-4,6H,5H2,(H,14,15) |
InChI Key |
GLAYFUBBBSIOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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